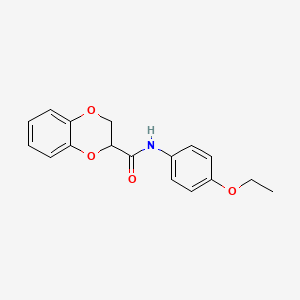![molecular formula C11H12ClNO4S B4885530 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4885530.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone, also known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of pyrrolidinone derivatives and has been found to exhibit potent inhibitory effects on various enzymes and proteins.
Wirkmechanismus
The mechanism of action of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone involves the inhibition of specific enzymes and proteins, which play a crucial role in various cellular processes. For example, the inhibition of JNK by 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone has been found to reduce the inflammatory response and improve neuronal survival in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone in laboratory experiments include its potent inhibitory effects on specific enzymes and proteins, which can help researchers study the underlying mechanisms of various diseases. However, the limitations of using 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone, including:
1. Further studies to determine the safety and efficacy of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone in humans.
2. Development of novel derivatives of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone with improved pharmacological properties.
3. Investigation of the potential therapeutic applications of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone in various diseases, such as cancer and neurodegenerative disorders.
4. Studies to elucidate the molecular mechanisms underlying the inhibitory effects of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone on specific enzymes and proteins.
5. Development of new drug delivery systems for 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone to improve its bioavailability and efficacy.
Conclusion:
In summary, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It exhibits potent inhibitory effects on specific enzymes and proteins, which play a crucial role in various cellular processes. While there are limitations to its use in laboratory experiments, there are several future directions for research on 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone, which could lead to the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with pyrrolidin-2-one in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit potent inhibitory effects on several enzymes, including c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c1-17-9-5-4-8(12)7-10(9)18(15,16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUONJZJJQRUVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)

![3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4885487.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-3-furamide](/img/structure/B4885504.png)

![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B4885516.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4885518.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B4885525.png)
![1-(2-fluorobenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4885544.png)